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Compound of Interest

Compound Name: Boc-3-chloro-D-phenylalanine

Cat. No.: B558697

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-D-phenylalanine is a crucial amino acid derivative employed in peptide
synthesis and pharmaceutical research.[1] The presence of a chlorine atom on the phenyl ring
enhances its chemical reactivity and specificity, making it a valuable building block for creating
bioactive peptides and drug candidates.[1] The tert-butyloxycarbonyl (Boc) protecting group
facilitates selective deprotection, which is essential for the synthesis of complex peptides with
high purity and yield.[1] This guide provides a comprehensive overview of the available spectral
data and analytical methodologies for the characterization of Boc-3-chloro-D-phenylalanine.

While a complete set of spectral data for the D-enantiomer is not readily available in public
databases, this guide presents data for the closely related L-enantiomer and the unsubstituted
parent compound, Boc-D-phenylalanine. The spectral properties of enantiomers are identical
with the exception of their optical rotation. Therefore, the data for Boc-3-chloro-L-phenylalanine
serves as a reliable reference for the D-enantiomer in NMR, IR, and Mass Spectrometry.

Physicochemical Properties
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Property Value Reference
Boc-D-Phe(3-CI)-OH, Boc-m-
chloro-D-Phe-OH, (R)-Boc-2-

Synonyms ] [1]
amino-3-(3-
chlorophenyl)propionic acid

CAS Number 80102-25-6 [1]

Molecular Formula C14H18CINOa [11[2]

Molecular Weight 299.75 g/mol [2][3]

Appearance White to off-white powder [1]

Melting Point 104-109 °C [1]

Optical Rotation

[a]D2° = +22 + 2° (c=1 in DMF)

[1]

Purity

> 99% (HPLC)

[1]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The following tables summarize the expected *H and 3C NMR chemical shifts for

Boc-3-chloro-phenylalanine, based on data for the L-enantiomer and related structures.

Table 1: *H NMR Spectral Data (Expected)
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Chemical Shift (5,

Protons Multiplicity Notes
ppm)

Boc (t-butyl) ~1.4 singlet 9H

B-CH2 ~3.0-3.2 multiplet 2H

o-CH ~4.3-45 multiplet 1H

NH ~5.0-5.2 doublet 1H, coupling to a-CH
Aromatic CH ~7.1-7.3 multiplet 4H

1H, may not be

COOH ~10-12 broad singlet observed depending

on solvent

Table 2: 13C NMR Spectral Data (Expected)

Carbon Atom

Chemical Shift (6, ppm)

Boc C(CHs)s ~28.5
B-CH2 ~37.5
a-CH ~55.0

Boc C(CHs)3 ~80.0
Aromatic CH ~127 - 135
Aromatic C-ClI ~134.5
Boc C=0 ~155.5
COOH ~175.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for Boc-3-chloro-D-phenylalanine are presented below.
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Table 3: IR Spectral Data

Wavenumber (cm~?) Functional Group Vibration Mode
3300 - 2500 O-H (Carboxylic Acid) Stretching, broad
~3400 N-H (Amine) Stretching
~3030 C-H (Aromatic) Stretching
~2980, 2930 C-H (Aliphatic) Stretching
~1710 C=0 (Carboxylic Acid) Stretching

~1690 C=0 (Carbamate) Stretching
~1520 N-H Bending

~1450, 1370 C-H (Aliphatic) Bending

~1160 C-O Stretching

~800 - 750 C-Cl Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

lon Expected m/z Notes

[M+H]*+ 300.0997 Calculated for C1aH19CINOa™*
Calculated for

[M+Na]* 322.0816
C14H1sCINO4Na™*

[M-H]~ 298.0852 Calculated for C14H17CINO4~

Experimental Protocols
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Synthesis of Boc-3-chloro-D-phenylalanine

A general procedure for the N-tert-butoxycarbonylation of an amino acid involves the reaction
of the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Materials:

e 3-chloro-D-phenylalanine

o Di-tert-butyl dicarbonate ((Boc)z20)

e Sodium hydroxide (NaOH) or triethylamine (TEA)

» Dioxane or tert-butanol and water

o Ethyl acetate

e Hexane

e Saturated aqueous sodium bicarbonate (NaHCOs)

e 1 M Hydrochloric acid (HCI) or potassium bisulfate (KHSOa4)
e Magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)
Procedure:

» Dissolve 3-chloro-D-phenylalanine in an aqueous solution of sodium hydroxide or a mixture
of dioxane/water or tert-butanol/water with triethylamine.

e Cool the solution in an ice bath.

o Add di-tert-butyl dicarbonate portion-wise while stirring.

 Allow the reaction to warm to room temperature and stir overnight.
* Remove the organic solvent under reduced pressure.

o Adjust the pH of the aqueous residue to ~2-3 with 1 M HCI or KHSOa.
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» Extract the product with ethyl acetate (3x).
e Wash the combined organic layers with brine.

e Dry the organic layer over anhydrous MgSOa4 or Na2SOa, filter, and concentrate under
reduced pressure to yield the crude product.

 Purify the product by recrystallization from a suitable solvent system (e.g., ethyl
acetate/hexane).

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of Boc-3-chloro-D-phenylalanine in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds, or MeOD).

o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
e Acquire *H NMR and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

e For 1H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds.

e For 3C NMR, a proton-decoupled experiment is typically performed with a 45-degree pulse,
an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
into a thin pellet.
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Data Acquisition:
e Record a background spectrum of the empty sample compartment or the clean ATR crystal.
e Place the sample in the spectrometer and record the sample spectrum.

e The spectrum is typically collected over a range of 4000-400 cm~1.

Mass Spectrometry

Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol, acetonitrile, or a mixture of water and an organic solvent.[4]

o For electrospray ionization (ESI), a small amount of formic acid or acetic acid can be added
to promote protonation for positive ion mode, or a small amount of ammonium hydroxide for
negative ion mode.[4]

Data Acquisition:

« Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.

e Acquire the mass spectrum in either positive or negative ion mode using a high-resolution
mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

Workflow and Pathway Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of
Boc-3-chloro-D-phenylalanine.
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Caption: General workflow for the synthesis and spectroscopic characterization of a protected
amino acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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